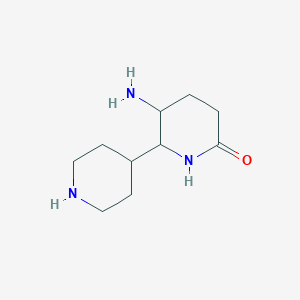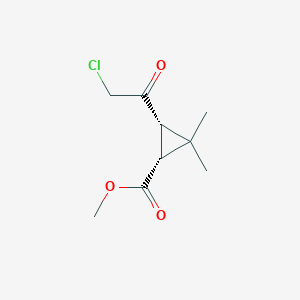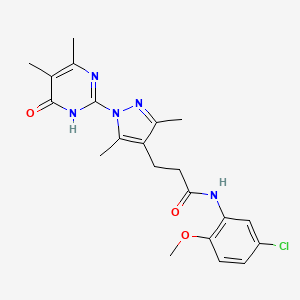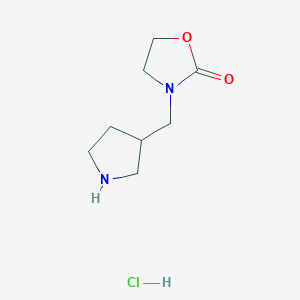![molecular formula C25H22N6O2 B2406925 7-(4-(benciloxi)fenil)-5-metil-N-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida CAS No. 367907-01-5](/img/structure/B2406925.png)
7-(4-(benciloxi)fenil)-5-metil-N-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22N6O2 and its molecular weight is 438.491. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Este compuesto pertenece a la clase de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas, que son estructuras heterocíclicas con diverso potencial farmacológico .
- Anticancerígeno: Los estudios han investigado las propiedades anticancerígenas de las triazolotiadiazinas. Este compuesto puede exhibir efectos antiproliferativos contra líneas celulares cancerosas .
Enfoques sintéticos y relación estructura-actividad (SAR)
Actividades farmacológicas
En resumen, las diversas actividades farmacológicas de este compuesto y su papel en el diseño de fármacos lo convierten en un área de investigación emocionante. Los investigadores pueden continuar explorando sus posibles aplicaciones y optimizar sus propiedades para el uso terapéutico. 🌟
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, such as this one, are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
For instance, JAK inhibitors prevent the activation of JAKs, thereby blocking the JAK-STAT signaling pathway .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound acts as a JAK inhibitor, it would affect the JAK-STAT signaling pathway, which plays a key role in the immune response and cell growth .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits JAKs, it could potentially suppress immune response and cell growth .
Análisis Bioquímico
Biochemical Properties
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
It is likely that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the broad range of biological activities associated with triazole compounds .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-methyl-7-(4-phenylmethoxyphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-17-22(24(32)30-20-8-5-13-26-14-20)23(31-25(29-17)27-16-28-31)19-9-11-21(12-10-19)33-15-18-6-3-2-4-7-18/h2-14,16,23H,15H2,1H3,(H,30,32)(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMDRBGVLRSANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2406843.png)






![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)



![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

